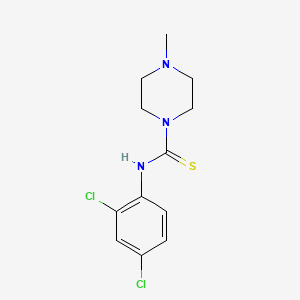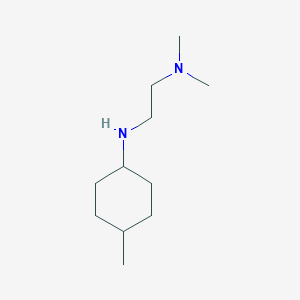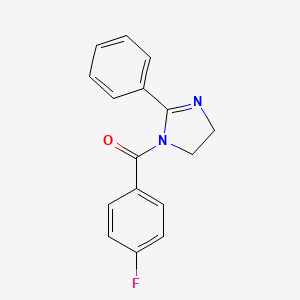![molecular formula C16H16O7 B5829186 3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid](/img/structure/B5829186.png)
3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid is a complex organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4,8-dimethylcoumarin with a suitable carboxymethoxy reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires careful temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of automated systems and advanced analytical techniques ensures the reproducibility and scalability of the production process.
化学反应分析
Types of Reactions
3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various alkylated derivatives.
科学研究应用
3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Medicine: Explored for its anti-inflammatory and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific luminescent properties.
作用机制
The mechanism of action of 3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The carboxymethoxy group plays a crucial role in its binding affinity and specificity towards these targets. Additionally, its coumarin core structure allows it to participate in electron transfer reactions, contributing to its antioxidant activity .
相似化合物的比较
Similar Compounds
3-(4-(carboxymethoxy)phenyl)propanoic acid: Similar in structure but lacks the coumarin core.
7-(carboxymethoxy)-4-methylcoumarin: Shares the coumarin core but differs in the substitution pattern.
Uniqueness
3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a coumarin core with a carboxymethoxy group makes it a versatile compound for various applications .
属性
IUPAC Name |
3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7/c1-8-10-3-5-12(22-7-14(19)20)9(2)15(10)23-16(21)11(8)4-6-13(17)18/h3,5H,4,6-7H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVBAUUYESIXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
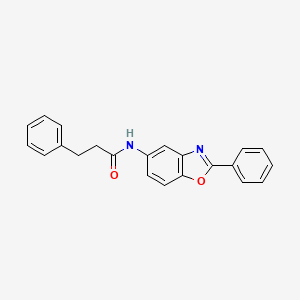
![4-[(E)-1-cyano-2-(4-ethoxy-3-methoxyphenyl)ethenyl]benzonitrile](/img/structure/B5829107.png)

![2-mercapto-4-oxo-1-phenyl-1,5-diazaspiro[5.5]undec-2-ene-3-carbonitrile](/img/structure/B5829128.png)
![(4-chlorophenyl)[3-(2-hydroxy-5-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5829134.png)
![1-[4-(4-ETHOXYBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE](/img/structure/B5829150.png)
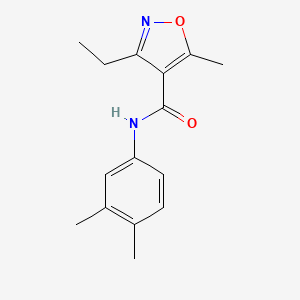
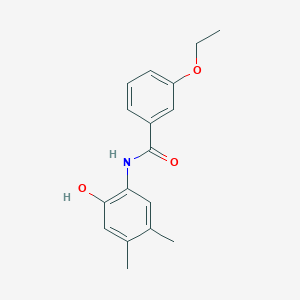
![2-benzylsulfanyl-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B5829178.png)
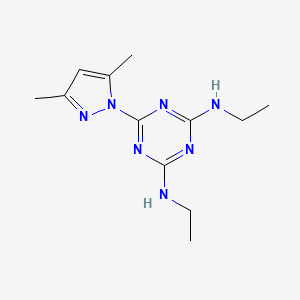
![5-methoxy-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol](/img/structure/B5829193.png)
